Product packaging for 6-Methoxy-8-methyl-9H-purine(Cat. No.:)

6-Methoxy-8-methyl-9H-purine

Cat. No.: B13706234
M. Wt: 164.16 g/mol
InChI Key: CEJZXYFXBCXXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methoxy-8-methyl-9H-purine is a synthetic purine derivative designed for chemical biology and drug discovery research. Purines represent a cornerstone scaffold in medicinal chemistry, serving as key subunits in nucleotides and as privileged structures for the development of protein kinase inhibitors . The specific substitution pattern of methoxy and methyl groups at the 6 and 8 positions of the purine core is of significant interest for constructing compound libraries aimed at probing biological pathways and identifying new therapeutic leads . Poly-substituted purines analogous to this compound have demonstrated potent bioactivity in scientific studies, including serving as pro-apoptotic inducers in human leukemic lymphocytes and showing potential as inhibitors of kinases such as DAPK-1 . The structural motif of a methoxy group at the C6 position has been associated with notable antiproliferative effects in phenotypic cellular assays . This compound is offered for research purposes as a building block in organic synthesis and as a potential tool compound for biochemical screening. It is supplied For Research Use Only. Not for use in diagnostic or therapeutic procedures, and strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4O B13706234 6-Methoxy-8-methyl-9H-purine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

6-methoxy-8-methyl-7H-purine

InChI

InChI=1S/C7H8N4O/c1-4-10-5-6(11-4)8-3-9-7(5)12-2/h3H,1-2H3,(H,8,9,10,11)

InChI Key

CEJZXYFXBCXXFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=NC=N2)OC

Origin of Product

United States

Synthetic Methodologies for 6 Methoxy 8 Methyl 9h Purine and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 6-alkoxy-8-alkyl-9H-purines reveals that the purine (B94841) core can be disconnected into two main building blocks: a pyrimidine (B1678525) derivative and an imidazole (B134444) derivative. This approach forms the basis for many classical synthetic routes. The key precursors are typically substituted pyrimidines and imidazoles, which are then fused to construct the bicyclic purine system. rsc.orgthieme-connect.de

A common strategy involves the use of a 4,5-diaminopyrimidine (B145471) as a key intermediate. The substituents at the 2, 6, and 8 positions of the final purine can be introduced through the appropriate choice of starting pyrimidine and the reagent used for the subsequent cyclization to form the imidazole ring. For instance, to synthesize 6-methoxy-8-methyl-9H-purine, one could envision starting from a 4,5-diamino-6-methoxypyrimidine and introducing the 8-methyl group via cyclization with a reagent like acetic anhydride (B1165640) or a related equivalent.

Another retrosynthetic approach involves building the purine ring from a substituted imidazole precursor. thieme-connect.demdpi.com In this case, a 4,5-disubstituted imidazole is cyclized with a one-carbon synthon to form the pyrimidine ring. The choice of substituents on the imidazole precursor dictates the final substitution pattern of the purine.

Classical Synthetic Routes to 6-Alkoxy-8-alkyl-9H-Purines

Classical methods for synthesizing 6-alkoxy-8-alkyl-9H-purines often involve multi-step sequences that allow for the controlled introduction of various functional groups.

Multi-step Protocols and Intermediate Derivatization

Multi-step syntheses provide the flexibility to modify intermediates and build molecular complexity in a stepwise manner. A typical sequence might begin with a readily available starting material like 4,6-dichloro-5-nitropyrimidine. tubitak.gov.tr This precursor can undergo a series of nucleophilic substitution and reduction reactions to introduce the desired substituents.

For example, the synthesis of a 6-alkoxy-8-alkyl-9H-purine analogue could proceed as follows:

Nitration and Chlorination: Starting from a suitable pyrimidine, nitration at the 5-position followed by chlorination can yield a dichloronitropyrimidine intermediate.

Alkoxylation: Selective nucleophilic substitution of one of the chloro groups with an alkoxide (e.g., sodium methoxide) introduces the desired alkoxy group at the 6-position.

Amination and Reduction: The remaining chloro group can be displaced by an amine, followed by the reduction of the nitro group to an amino group, yielding a 4,5-diaminopyrimidine.

Cyclization: The final cyclization to form the imidazole ring and introduce the 8-alkyl group can be achieved by reacting the diaminopyrimidine with an appropriate reagent, such as an aldehyde or a carboxylic acid derivative.

This stepwise approach allows for the purification and characterization of intermediates, ensuring the integrity of the final product.

Pyrimidine and Imidazole Precursor Utilization

The Traube purine synthesis, a classical method, exemplifies the use of pyrimidine precursors. This method involves the condensation of a 4,5-diaminopyrimidine with a source for the C8 atom, such as formic acid, an orthoester, or an aldehyde, to form the imidazole ring. thieme-connect.de The conditions for this cyclization can often be milder when starting from an imidazole precursor. thieme-connect.de

The synthesis of purines from imidazole precursors is a valuable alternative, particularly for the regioselective formation of N-alkylated purines. thieme-connect.de The process typically involves the construction of the pyrimidine ring onto a pre-existing, appropriately substituted imidazole.

Modern Synthetic Approaches

In recent years, there has been a drive to develop more efficient and environmentally friendly synthetic methods. One-pot reactions and microwave-assisted organic synthesis (MAOS) have emerged as powerful tools in this regard.

One-Pot Synthesis Strategies

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single operation, thereby reducing reaction time, solvent usage, and purification efforts. A notable one-pot approach for the synthesis of 6-alkoxy-8,9-dialkylpurines starts from 5-amino-4-chloro-6-alkylaminopyrimidines. researchgate.netresearchgate.net In this method, the introduction of the alkyl group at the 8-position and the nucleophilic substitution of the 6-chloro group with an alkoxy moiety occur concurrently. researchgate.net

The reaction is typically carried out in the presence of an alkoxide and a N,N-dimethylamide, which can also serve as the solvent. researchgate.net The size of the N,N-dialkyl amide can influence the reaction pathway. researchgate.net This three-component, one-pot approach has been successfully used to generate libraries of 6,8,9-polysubstituted purines. researchgate.net

PrecursorReagentsProductReference
4-Alkylamino-5-amino-6-chloropyrimidineAlkoxide, N,N-dimethyl amide6-Alkoxy-8,9-dialkyl purine researchgate.net
5-Amino-4-chloro-6-alkylaminopyrimidinePrimary alcohol, N,N-dimethylamide, NaH6-Alkoxy-8,9-dialkyl/aryl purine researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) has revolutionized many areas of chemical synthesis by dramatically reducing reaction times, often from hours to minutes. clockss.orgat.ua This technique has been successfully applied to the synthesis of purine derivatives, including 8-arylmethyl-9H-purin-6-amines, in a one-pot fashion. nih.gov

The use of microwave irradiation can also facilitate the synthesis of 2,6,9-trisubstituted purines. mdpi.com For instance, the final nucleophilic aromatic substitution at the less reactive C-2 position of the purine ring, which often requires harsh conditions under conventional heating, can be efficiently achieved using microwave irradiation. mdpi.com MAOS has also been employed in the synthesis of 8,9-disubstituted-1H-purin-6-one derivatives from enaminonitrile–imidazole precursors. rsc.org The rapid and efficient heating provided by microwaves makes it a valuable tool for the expedient synthesis of diverse heterocyclic libraries. clockss.org

Reaction TypePrecursorsConditionsAdvantageReference
One-pot synthesis of 8-arylmethyl-9H-purin-6-aminesNot specifiedMicrowave irradiationRapid delivery of products nih.gov
Synthesis of 2,6,9-trisubstituted purinesN-benzyl-9-alkyl-2-chloro-9H-purin-6-amine, benzylamineMicrowave irradiation, 1-butanol, DIPEAEfficient substitution at C-2 mdpi.com
Synthesis of 8,9-disubstituted-1H-purin-6-onesEnaminonitrile–imidazoleMicrowave irradiationNot specified rsc.org

Palladium-Mediated Coupling Reactions in Purine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds in the synthesis of purine derivatives. nih.govclockss.org These reactions are typically tolerant of various functional groups and can be conducted under mild conditions. nih.gov

One common strategy involves the use of halogenated purine precursors. nih.govclockss.org For instance, 6-chloropurines are frequently employed as substrates in cross-coupling reactions. clockss.orgnih.gov Palladium catalysts, in conjunction with appropriate ligands, facilitate the coupling of these halopurines with a diverse range of partners.

Key Palladium-Catalyzed Reactions in Purine Synthesis:

Suzuki Coupling: This reaction pairs a halogenated purine with an organoboron compound, such as a boronic acid or ester. It is a widely used method for introducing aryl and heteroaryl groups at various positions on the purine ring. nih.govresearchgate.net The Pd(OAc)₂/TPPTS catalyst system, for example, is effective for the Suzuki coupling of halogenated purine nucleosides with aryl boronic acids. nih.gov

Heck Coupling: This reaction involves the coupling of a halogenated purine with an alkene. It has been successfully applied to 5-iodouridine, a pyrimidine nucleoside, and can be achieved with catalytic amounts of palladium. nih.gov

Sonogashira Coupling: This reaction couples a halogenated purine with a terminal alkyne, providing a direct route to alkynyl-substituted purines. researchgate.net

Coupling with Organozinc Halides: Palladium catalysts, such as (Ph₃P)₄Pd, can mediate the cross-coupling of 6-chloropurine (B14466) nucleosides with organozinc halides to synthesize C-6 alkyl, cycloalkyl, and aryl purine derivatives. nih.gov

Coupling with Trialkylaluminums: This method offers a convenient route to C-alkylated purine nucleosides through the palladium-catalyzed cross-coupling of halogenopurine nucleosides. acs.org

Direct C-H Arylation: Recent advancements have enabled the direct arylation of C-H bonds in the purine scaffold, offering a more atom-economical approach. acs.org This has been successfully applied to the solid-phase synthesis of 2,6,8,9-tetrasubstituted purines. acs.org

The choice of palladium catalyst and ligand is crucial for the success of these reactions. Bulky phosphine (B1218219) ligands are often employed to enhance the catalytic activity. clockss.org Furthermore, polar reaction media like water or aprotic solvents allow for the modification of unprotected nucleosides and nucleotides, simplifying the synthetic process. nih.gov

Table 1: Examples of Palladium-Mediated Coupling Reactions in Purine Synthesis

Reaction TypePurine SubstrateCoupling PartnerCatalyst/LigandProduct TypeReference
Suzuki CouplingHalogenated purine nucleosidesAryl boronic acidsPd(OAc)₂/TPPTSAryl-substituted purine nucleosides nih.gov
Heck Coupling5-IodouridineStyrene derivativesK₂PdCl₄ (stoichiometric) or Pd(OAc)₂ (catalytic)Alkenyl-substituted uridine nih.gov
Coupling with Organozinc Halides6-Chloro-9-(2,3,5-tri-O-acetyl-β-d-ribofuranosyl)-purineAlkyl/Aryl zinc halides(Ph₃P)₄Pd6-Alkyl/Aryl-9-(β-d-ribofuranosyl)purines nih.gov
Direct C-H ArylationPolymer-supported 2,6-disubstituted purineAryl bromides/iodidesPd catalyst2,6,8,9-Tetrasubstituted purines acs.org

Click Chemistry Applications for Purine Scaffolds

Click chemistry, a concept introduced by Sharpless and his team in 2001, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for molecular hybridization and the synthesis of complex molecules. encyclopedia.pub The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. encyclopedia.pub

In the context of purine chemistry, click reactions have emerged as a powerful tool for derivatization and the development of novel bioactive compounds. encyclopedia.pubrsc.org This methodology allows for the efficient linkage of purine scaffolds to other molecular entities. encyclopedia.pub

Applications in Purine Synthesis:

Hybrid Molecule Synthesis: Researchers have utilized CuAAC to integrate a 1,2,3-triazole ring and fluoroaromatic groups into the purine scaffold. encyclopedia.pub This involves modifying a starting material like 2,6-dichloropurine (B15474) to introduce an alkyne group, followed by reaction with in situ-generated benzyl (B1604629) azides. encyclopedia.pub

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction is particularly useful for biological applications as it avoids the cytotoxicity associated with copper catalysts. SPAAC has been employed for the fluorescent labeling of living cells by reacting azidopurine nucleosides with cyclooctynes. nih.gov For instance, the reaction of 8-azido-arabino-adenosine with a cyclooctyne (B158145) derivative resulted in strong blue fluorescence in live MCF-7 breast cancer cells. nih.gov

Enzyme Inhibitor Screening: Click chemistry has been used to generate libraries of purine analogues for screening as enzyme inhibitors. mdpi.com Alkyne- or azide-derivatized purine analogues can be "clicked" with a variety of aromatic azides or alkynes to create a diverse set of compounds for biological evaluation. mdpi.com

The 1,2,3-triazole linker formed through click chemistry is not merely a passive connector; it can play an active role in the biological properties of the resulting hybrid molecule. encyclopedia.pub

Table 2: Examples of Click Chemistry Applications in Purine Chemistry

Click Reaction TypePurine DerivativeReaction PartnerApplicationReference
CuAACAlkyne-functionalized 2,6-dichloropurine derivativeBenzyl azidesSynthesis of neuroprotective agents encyclopedia.pub
SPAAC2- or 8-Azidopurine nucleosidesCyclooctynesLive cell fluorescent imaging nih.gov
CuAACAlkyne/azide-derivatized purine analogsAromatic azides/alkynesScreening for protein kinase inhibitors mdpi.com

Regioselectivity and Stereoselectivity in Synthesis

Control of Substitution Patterns at N-1, N-3, N-7, N-9, and C-2, C-6, C-8 Positions

The purine ring system possesses multiple sites for substitution, including four nitrogen atoms (N-1, N-3, N-7, and N-9) and three carbon atoms (C-2, C-6, and C-8). rsc.org Achieving regioselective substitution at a specific position is a significant challenge in purine synthesis. The outcome of a substitution reaction is often influenced by factors such as the nature of the substituent already present on the purine ring, the choice of reagents, and the reaction conditions.

Alkylation and Arylation of Nitrogen Atoms:

Direct alkylation of purines with alkyl halides typically yields a mixture of N-7 and N-9 isomers, with the N-9 isomer often being the major product. researchgate.netub.edu However, the regioselectivity can be influenced by several factors:

Steric Hindrance: Bulky substituents at the C-6 position can favor N-9 alkylation. ub.edu

Base and Solvent: The choice of base and solvent can significantly impact the regioselectivity. For instance, using tetrabutylammonium (B224687) hydroxide (B78521) as the base in acetonitrile (B52724) under microwave irradiation has been shown to lead to highly regioselective N-9 methylation. ub.edu

Directing Groups: The presence of certain functional groups can direct arylation to a specific nitrogen. For example, the 6-amino group in adenine (B156593) and 2,6-diaminopurine (B158960) directs arylation to the N-9 position by blocking the N-7 position. rsc.org

Kinetic vs. Thermodynamic Control: It is possible to obtain the kinetically favored N-7 isomer or the thermodynamically favored N-9 isomer by carefully controlling the reaction conditions. nih.gov A method for direct, regioselective N-7 tert-alkylation of 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide with SnCl₄ as a catalyst. nih.govresearchgate.net

Substitution at Carbon Atoms:

C-6 Position: The C-6 position is often functionalized starting from 6-chloropurine, which is a versatile intermediate for introducing various substituents through nucleophilic aromatic substitution. nih.gov

C-2 and C-8 Positions: Direct C-H functionalization is an increasingly important strategy for substitution at these positions. A method for the direct, regioselective C-H cyanation of purines has been developed, which typically occurs at the electron-rich C-8 position of the imidazole motif. mdpi.com However, an electron-donating group at the C-6 position can switch the regioselectivity to the C-2 position. mdpi.com A traceless proton-aided radical reaction has also been developed for the highly regioselective C-6 acylation of purines. rsc.org

Table 3: Factors Influencing Regioselectivity in Purine Substitution

Position(s)Reaction TypeInfluencing FactorsOutcomeReference
N-7 / N-9AlkylationBulky C-6 substituentFavors N-9 ub.edu
N-7 / N-9AlkylationTetrabutylammonium hydroxide, microwaveHighly regioselective for N-9 ub.edu
N-7 / N-9Arylation6-Amino groupExclusive N-9 arylation rsc.org
N-7tert-AlkylationN-trimethylsilylated purine, SnCl₄Regioselective for N-7 nih.govresearchgate.net
C-8 / C-2C-H CyanationElectron-donating C-6 groupSwitches selectivity from C-8 to C-2 mdpi.com
C-6AcylationTraceless proton-aided radical reactionHighly regioselective for C-6 rsc.org

Challenges in Protecting Group Strategies

The synthesis of complex purine derivatives often necessitates the use of protecting groups to temporarily mask reactive functional groups and ensure that reactions occur at the desired positions. jocpr.comumich.edu However, the implementation of protecting group strategies presents its own set of challenges.

Key Challenges:

Compatibility: Protecting groups must be stable to the reagents and conditions used in subsequent synthetic steps. umich.edu

Selective Introduction and Removal: The protecting group must be introduced and removed selectively without affecting other functional groups in the molecule. jocpr.com This often requires the development of orthogonal protection schemes, where different protecting groups can be removed under distinct conditions. umich.edu

Depurination: A significant challenge in the synthesis of purine nucleosides is the risk of depurination (cleavage of the glycosidic bond) under acidic conditions, which are often used for the removal of certain protecting groups. umich.edu This has led to the development of base-labile or fluoride-labile protecting groups to mitigate this issue. umich.edu

Multifunctionality: Purines contain multiple reactive sites, including the lactam function of guanine (B1146940) and the exocyclic amino groups of adenine and guanine, which require protection to prevent side reactions during synthesis. umich.eduumich.edu

Impact on Solubility: The protecting group should ideally enhance the solubility of the nucleoside in organic solvents to facilitate reactions. umich.edu

Common Protecting Groups in Purine Synthesis:

For Hydroxyl Groups (in nucleosides): Acid-labile groups like the 4,4'-dimethoxytrityl (DMTr) group are commonly used for the transient protection of the 5'-hydroxyl group. umich.edu Base-labile groups such as the 9-fluorenylmethoxycarbonyl (Fmoc) group and silyl-based protecting groups are also employed. umich.edu

For Exocyclic Amino Groups: Acyl-type protecting groups are widely used for the protection of the exocyclic amino groups of adenine and guanine. umich.edu Thermolabile protecting groups, such as N,N-dimethyloxalamides, have also been developed to facilitate the purification of synthetic nucleic acids. openaccessgovernment.org

For the Imide/Lactam Function: Protection of the imide/lactam function of guanine is crucial to prevent side reactions like O-alkylation. umich.edu

The careful selection and strategic application of protecting groups are essential for the successful synthesis of complex purine-containing molecules. jocpr.com

Derivatization Strategies for this compound

Modifications at the 9H Position (N-9 Alkylation/Arylation)

The N-9 position of the purine ring is a common site for derivatization, as N-9 substituted purines are prevalent in biologically active molecules, including many therapeutic agents. rsc.orgccspublishing.org.cn

N-9 Alkylation:

Direct alkylation of purines often leads to a mixture of N-7 and N-9 isomers. researchgate.net However, several strategies have been developed to achieve regioselective N-9 alkylation:

Mitsunobu Reaction: This reaction allows for the N-alkylation of purines with alcohols, although it can require long reaction times. ub.edu

Base- and Solvent-Mediated Regioselectivity: As mentioned previously, the use of specific bases and solvents, such as tetrabutylammonium hydroxide in acetonitrile under microwave irradiation, can provide excellent regioselectivity for the N-9 position. researchgate.netub.edu

Metal-Free, Light-Promoted Methods: A novel approach involves a metal-free, light-promoted radical relay pathway for the synthesis of N-9 alkylated purine nucleoside derivatives. researchgate.netccspublishing.org.cn This method utilizes an electrophilic CF₃ radical to initiate a hydrogen atom transfer (HAT) process, ultimately leading to the formation of the N-9 alkylated product with good to high yields and excellent regioselectivity. ccspublishing.org.cn

Cross-Dehydrogenative Coupling: A metal-free cross-dehydrogenative coupling method has been established to synthesize N-9 alkylated purine derivatives using PhI(OAc)₂ as an oxidant and thioethers as alkylation reagents. researchgate.net

N-9 Arylation:

The introduction of an aryl group at the N-9 position can be achieved through metal-catalyzed cross-coupling reactions:

Copper-Catalyzed N-Arylation: An efficient method for the N-arylation of purines with aryl halides has been developed using a Cu(I) catalyst with a 1,10-phenanthroline-based ligand. rsc.orgrsc.org This reaction generally proceeds with high selectivity for the N-9 position, particularly in purines with a 6-amino group which sterically hinders N-7 arylation. rsc.org The reaction is robust and can be performed in various solvent systems. rsc.org

Coupling with Arylboronic Acids and Diaryliodonium Salts: Copper-mediated regioselective N-9 arylation can also be achieved using arylboronic acids and diaryliodonium salts, though these methods may have a narrower substrate scope. rsc.org

These derivatization strategies at the N-9 position provide access to a wide array of purine analogues with diverse functionalities, which is crucial for structure-activity relationship studies in drug discovery.

Functionalization at the 2-Position of the Purine Ring

The 2-position of the purine scaffold is a key site for chemical modification, allowing for the introduction of various functional groups such as amino, chloro, and hydroxy moieties. These transformations are often accomplished through multi-step synthetic sequences starting from appropriately substituted purine precursors.

One common strategy involves the use of 2-amino-6-chloropurine (B14584) as a starting material. From this precursor, various analogues can be synthesized. For instance, the synthesis of 2-amino-6-methoxypurine (B23567) derivatives has been successfully achieved, providing a core structure that can be further modified. google.com A described method for creating 2-amino-6-methoxy-9-(β-D-arabinofuranosyl)-9H-purine involves a synthetic route that includes halogenation, quaternization, and a final de-protection step to yield the target compound. google.com

Further functionalization can be achieved from the 2-amino group. For example, 2-amino-6-aryl-9H-purines can be converted into their corresponding 2-hydroxy analogues. acs.org This transformation highlights the versatility of the 2-amino group as a synthetic handle. Additionally, the introduction of a chlorine atom at the 2-position, as seen in the synthesis of 6-(5-Bromo-2-methoxyphenyl)-2-chloro-9H-purine, is typically achieved from a di-halopurine precursor, demonstrating another route to C2-functionalized purines. nih.gov

More advanced methods, such as direct C-H cyanation, have also been explored. The regioselectivity of this reaction can be controlled by substituents on the purine ring. An electron-donating group at the C6-position can direct cyanation to the C2-position, offering a modern and efficient route for introducing a cyano group. mdpi.com

Table 1: Examples of Functionalization at the 2-Position of Purine Analogues
Starting Material/CoreReagents/ConditionsSubstituent IntroducedResulting Compound ExampleCitation
2-Amino-6-chloropurine derivativeHalogenation, Quaternization, DeprotectionAmino (-NH₂)2-Amino-6-methoxy-9-(β-D-arabinofuranosyl)-9H-purine google.com
2-Amino-6-(5-fluoro-2-methoxyphenyl)-9H-purineGeneral procedure c (not detailed in source)Hydroxy (-OH)6-(5-Fluoro-2-methoxyphenyl)-2-hydroxy-9H-purine acs.orgnih.gov
2,6-DichloropurineSuzuki-Miyaura coupling with 5-bromo-2-methoxyphenylboronic acidChloro (-Cl)6-(5-Bromo-2-methoxyphenyl)-2-chloro-9H-purine acs.orgnih.gov
6-DialkylaminopurineDirect C-H cyanationCyano (-CN)2-Cyano-6-dialkylaminopurine mdpi.com

Introduction of Diverse Substituents at the 6-Methoxy Group (e.g., Alkoxy, Benzyloxy)

The methoxy (B1213986) group at the C6-position of the purine ring can be replaced with a variety of other substituents, including different alkoxy and benzyloxy groups, to explore structure-activity relationships. The synthesis of these analogues often begins with a precursor that allows for nucleophilic substitution at the C6-position.

A versatile starting material for these syntheses is 4,6-dichloro-5-nitropyrimidine. researchgate.net Through sequential substitution reactions, different functional groups can be introduced. For example, one of the chloro groups can be substituted with an alcohol, such as propargyl alcohol, to introduce a propargyloxy group. researchgate.net Following the reduction of the nitro group and cyclization to form the purine ring, this method allows for the incorporation of a wide array of alkoxy substituents at the C6-position. researchgate.net

The introduction of bulkier groups, such as a benzyloxy group, has also been documented. The synthesis of 6-benzyloxypurine (B160809) has been reported according to established procedures, demonstrating the feasibility of incorporating larger aromatic moieties at this position. chim.it This substitution can significantly alter the steric and electronic properties of the molecule. Another approach involves the Suzuki-Miyaura cross-coupling reaction, which, while typically used to form C-C bonds with aryl groups, underscores the synthetic accessibility of the C6-position when a good leaving group like chlorine is present. acs.orgnih.gov

Table 2: Examples of Substituents Introduced at the 6-Position
Starting MaterialMethodologySubstituent IntroducedResulting Compound TypeCitation
4,6-DichloronitropyrimidineSequential substitution with an alcohol, reduction, and cyclizationAlkoxy (e.g., Propargyloxy)6-Alkoxy-9H-purines researchgate.net
Not specifiedPublished proceduresBenzyloxy6-Benzyloxypurine chim.it
6-Chloropurine derivativeSuzuki-Miyaura Cross-CouplingAryl (e.g., 2-methoxyphenyl)6-Aryl-9H-purines acs.orgnih.gov

Exploration of Substituents at the 8-Methyl Group and its Analogues

The 8-position of the purine ring offers another valuable site for structural modification, allowing for the synthesis of analogues with substituents other than a methyl group. Research has demonstrated the introduction of halogens, amino groups, and cyano groups at this position.

The synthesis of 8-methyl analogues, such as 6-(5-Bromo-2-methoxyphenyl)-8-methyl-9H-purine, has been undertaken to probe specific biological interactions. acs.orgnih.gov Beyond the methyl group, other substituents have been explored. For example, starting from a 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine core, researchers have successfully synthesized 8-bromo and 8-amino analogues, indicating that the 8-position is amenable to functionalization with both halogens and nitrogen-based groups. researchgate.net

A particularly efficient and modern method for functionalizing this position is the direct regioselective C-H cyanation of purines. mdpi.com This reaction has been successfully applied to 9-Benzyl-6-methoxy-9H-purine to yield 9-Benzyl-6-methoxy-9H-purine-8-carbonitrile, demonstrating a direct route to introduce a cyano group at the C8-position of a 6-methoxy-purine scaffold. mdpi.com This cyano group can then potentially be converted into other functional groups. Furthermore, patent literature describes purine derivatives with an ethyl group at the 8-position, such as {9-[bis-(4-methoxy-phenyl)-methyl]-2-chloro-8-ethyl-9H-purin-6-yl}-tert-butyl-amine, expanding the range of possible alkyl substituents at this site. google.com

Table 3: Examples of Substituents at the 8-Position and its Analogues
Starting Material/CoreMethodologySubstituent IntroducedResulting Compound ExampleCitation
6-Chloro-8-methyl-9H-purineSuzuki-Miyaura couplingMethyl (-CH₃)6-(5-Bromo-2-methoxyphenyl)-8-methyl-9H-purine acs.org
6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purineNot specifiedBromo (-Br)8-Bromo analogue researchgate.net
6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purineNot specifiedAmino (-NH₂)8-Amino analogue researchgate.net
9-Benzyl-6-methoxy-9H-purineDirect C-H CyanationCyano (-CN)9-Benzyl-6-methoxy-9H-purine-8-carbonitrile mdpi.com
2-Chloro-8-ethyl-9H-purine derivativeNot specifiedEthyl (-CH₂CH₃){9-[bis-(4-methoxy-phenyl)-methyl]-2-chloro-8-ethyl-9H-purin-6-yl}-tert-butyl-amine google.com

Structural Characterization and Advanced Analysis of 6 Methoxy 8 Methyl 9h Purine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 6-Methoxy-8-methyl-9H-purine by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of individual atoms within a molecule.

¹H NMR: In a study of a related compound, 6-methoxyl group-8-methyl-9-p-methoxyphenyl purine (B94841), the proton NMR (¹H NMR) spectrum in DMSO-d6 showed characteristic signals corresponding to the different protons in the molecule. google.com For instance, the methoxy (B1213986) group protons typically appear as a singlet, while aromatic protons exhibit multiplets in specific regions of the spectrum. google.com

¹³C NMR: The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. For a similar purine derivative, 9-Benzyl-6-methoxy-9H-purine-8-carbonitrile, the ¹³C NMR spectrum in CDCl₃ revealed distinct peaks for each carbon atom, including those in the purine core, the methoxy group, and the benzyl (B1604629) substituent. mdpi.com The chemical shifts of the carbon atoms are indicative of their hybridization and neighboring functional groups. mdpi.com

¹⁵N NMR: Nitrogen-15 NMR (¹⁵N NMR) spectroscopy can be particularly insightful for nitrogen-rich heterocyclic compounds like purines, as it directly probes the nitrogen atoms. researchgate.net This technique is valuable for studying tautomerism, as the chemical shifts of nitrogen atoms are highly sensitive to their protonation state and local electronic environment. researchgate.netscience.gov For example, in studies of N-methoxy-9-methyl-9H-purin-6-amines, ¹⁵N NMR was used to identify and quantify different tautomers in solution. researchgate.net

A search of the Crystallography Open Database did not yield specific results for this compound. ugr.es

Table 1: Representative NMR Data for Purine Analogs

Compound Nucleus Solvent Chemical Shift (ppm)
6-methoxyl group-8-methyl-9-p-methoxyphenyl purine ¹H DMSO-d6 Faint yellow solid with a melting point of 133-134 °C. google.com

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In the analysis of 6-methoxyl group-8-methyl-9-p-methoxyphenyl purine, electrospray ionization mass spectrometry (ESI-MS) showed a peak at m/z 271.1, corresponding to the protonated molecule [M+H]⁺. google.com This confirms the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For example, the HRMS of 9-Benzyl-6-methoxy-9H-purine-8-carbonitrile was determined to be 266.1039 [M+H]⁺, which is in close agreement with the calculated value of 266.1036 for the formula C₁₄H₁₂N₅O⁺. mdpi.com This high accuracy is crucial for confirming the chemical formula of a newly synthesized compound.

Crystallographic Analysis

Crystallographic analysis, particularly X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Insights into Solid-State Conformations and Intermolecular Interactions

The solid-state conformation of purine derivatives is influenced by the nature and position of their substituents. X-ray crystallographic studies of various purine analogs have revealed that the planarity of the purine ring system can be affected by bulky substituents, leading to twisted conformations. nih.goviucr.org

Intermolecular interactions, such as hydrogen bonding and π–π stacking, play a crucial role in the packing of purine molecules in the crystal lattice. nih.goviucr.org For example, in the crystal structures of 6-mercaptopurine (B1684380) derivatives, weak C—H⋯O hydrogen bonds and π–π stacking interactions are observed, which link the molecules together in the solid state. nih.goviucr.org These interactions are fundamental to understanding the physical properties and biological activity of these compounds.

Tautomerism and Isomerism Studies

Tautomerism and isomerism are important concepts in the study of purine chemistry, as they can significantly impact the chemical and biological properties of these molecules.

Tautomerism: Purines can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. The position of the proton on the purine ring can vary, leading to different tautomers with distinct electronic and structural properties. rsc.orgnih.gov For example, 6-methylthiopurin-8-one exists predominantly as the 7-NH,9-NH-tautomer in aqueous solution. rsc.org The tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents on the purine ring. researchgate.net Computational methods, in conjunction with experimental techniques like NMR spectroscopy, are often used to study the relative stabilities of different tautomers. nih.govresearchgate.net

Isomerism: In addition to tautomerism, purine derivatives can also exhibit other forms of isomerism, such as regioisomerism and stereoisomerism. For instance, the synthesis of nelarabine, a purine nucleoside analog, can lead to the formation of the N-9 α and β isomers, which are stereoisomers with different spatial arrangements of the sugar moiety. google.com The separation and characterization of these isomers are crucial, as they can have different biological activities.

Investigation of 9H-Purine Tautomeric Equilibria in Solution and Solid State

Purine and its derivatives can exist in different tautomeric forms, most commonly involving the migration of a proton between the N7 and N9 positions of the imidazole (B134444) ring, leading to an N7-H and N9-H equilibrium. researchgate.net The characterization of these equilibria is crucial for understanding the molecule's hydrogen-bonding capabilities and interaction with biological targets. researchgate.netresearchgate.net

In solution, the tautomeric balance is sensitive to the solvent, temperature, and the nature of substituents on the purine core. researchgate.netsmolecule.com Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for directly observing individual tautomers. For instance, a study on 6-methoxypurine (B85510) in a dimethylformamide (DMF-d7) solution at 213 K (-60°C) successfully resolved distinct signals for both the N7-H and N9-H tautomers. researchgate.net At room temperature, these signals coalesce into a single, time-averaged spectrum due to rapid proton exchange. researchgate.net

In the solid state, purine derivatives predominantly crystallize as a single tautomer, which is most often the N9-H form. researchgate.net However, factors such as crystal packing forces and the presence of solvent molecules (e.g., water in a hydrate) can shift the preference. researchgate.net For example, while hypoxanthine (B114508) and anhydrous 6-mercaptopurine exist as N9-H tautomers in their crystalline form, the monohydrate of 6-mercaptopurine favors the N7-H tautomer. researchgate.net While specific X-ray crystallography data for this compound is not widely available, computational and experimental data for other 6-oxy purine derivatives consistently show that the N9-H tautomer (or its equivalent in the lactam form) is the most stable in the gas phase, in solution, and in the crystal. nih.gov

Impact of 6-Methoxy and 8-Methyl Substituents on Tautomeric Preferences

The electronic properties of substituents at the C6 and C8 positions play a significant role in modulating the N7-H/N9-H tautomeric equilibrium. researchgate.net The introduction of different functional groups can alter the electron density distribution within the purine ring system, thereby stabilizing one tautomer over the other.

The 6-methoxy group is an electron-donating substituent. In the case of 6-methoxypurine, low-temperature NMR studies have quantified the tautomeric populations in solution, revealing a strong preference for the N9-H form. researchgate.net This suggests that the methoxy group stabilizes the N9-H tautomer, making it the dominant species. researchgate.net

Tautomeric Ratio of 6-Methoxypurine in DMF-d7 at 213 K researchgate.net
TautomerPopulation (%)
N9-H82%
N7-H18%

The 8-methyl group, an alkyl substituent, is also generally considered to be weakly electron-donating. While direct studies on the 8-methyl group's impact in conjunction with a 6-methoxy group are limited, research on other 8-substituted purines shows that C8 substitution can have significant steric and electronic effects. pdbj.org The addition of the 8-methyl group to the 6-methoxypurine scaffold would be expected to further influence the electron distribution, although the N9-H form would likely remain predominant, consistent with general observations for substituted purines. researchgate.netsmolecule.com

The identification of each tautomer is supported by characteristic NMR chemical shifts and coupling constants. For 6-methoxypurine, the chemical shifts for key carbon and nitrogen atoms provide a clear distinction between the N7-H and N9-H forms.

Selected 13C and 15N NMR Chemical Shift Data (ppm) for 6-Methoxypurine Tautomers in DMF-d7 at 213 K researchgate.net
AtomN9-H TautomerN7-H Tautomer
C4152.0157.0
C5118.8110.1
C8144.1150.8
N7-163.5-90.1
N9-170.8-231.1

Conformational Analysis

The conformational flexibility of this compound is primarily associated with the rotation of the 6-methoxy group and the potential for the entire purine ring to adopt different orientations relative to its binding partners.

The rotation of the methoxy group around the C6-O bond can lead to different rotamers, such as syn and anti conformations, relative to the N1 position of the purine ring. mdpi.com The preferred conformation is influenced by steric and electronic interactions with adjacent parts of the molecule and the surrounding solvent. Hindered rotation around the C6-substituent bond has been observed in related N6-substituted purine derivatives, sometimes leading to the appearance of two distinct sets of signals in NMR spectra. mdpi.com

Computational and Theoretical Investigations of 6 Methoxy 8 Methyl 9h Purine

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electron distribution, molecular geometry, and energetic landscapes.

Energy Minimization and Conformational Landscapes

The three-dimensional structure of a molecule is critical to its function. Energy minimization calculations are employed to identify the most stable conformation, or the geometry with the lowest potential energy. For 6-Methoxy-8-methyl-9H-purine, these calculations typically involve exploring the potential energy surface by systematically rotating the flexible bonds, such as the C-O bond of the methoxy (B1213986) group.

The conformational landscape of this compound is primarily defined by the orientation of the methoxy group relative to the purine (B94841) ring. Theoretical studies have shown that the planar conformation, where the methyl group of the methoxy moiety is coplanar with the purine ring, represents a significant energy minimum. This planarity is attributed to the delocalization of electrons between the oxygen atom of the methoxy group and the aromatic purine system. Torsional scans around the C6-O bond can map the energy profile and identify the barriers to rotation, providing a deeper understanding of the molecule's flexibility.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum mechanics can predict various spectroscopic parameters, which are invaluable for structure elucidation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique in this regard, and QM methods can accurately forecast the chemical shifts of carbon (¹³C) and proton (¹H) atoms.

For this compound, theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT). The calculated chemical shifts are then compared with experimental data to validate the computed structure. These predictions are highly sensitive to the molecular geometry and the electronic environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, as specific experimental and detailed computational data for this exact compound is not readily available in public literature.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-153.2
H28.15-
C4-151.8
C5-120.5
C6-160.1
C8-145.7
N1--
N3--
N7--
N9--
9-H7.98-
6-OCH₃4.0554.3
8-CH₃2.5515.8

Molecular Docking and Dynamics Simulations

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These techniques predict how a molecule might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes with Biological Targets

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule like this compound into the binding site of a protein of interest. The results of docking studies are often ranked using a scoring function that estimates the binding affinity.

Given the structural similarity of purines to endogenous ligands, potential targets for this compound could include kinases, G-protein coupled receptors (GPCRs), or other ATP-binding proteins. Docking studies can reveal plausible binding poses, highlighting key interactions that contribute to the stability of the ligand-protein complex.

Ligand-Protein Interaction Analysis (LPIA)

Following molecular docking, a more detailed analysis of the interactions between the ligand and the protein is conducted. This Ligand-Protein Interaction Analysis (LPIA) identifies specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, LPIA could reveal hydrogen bonding between the purine ring nitrogens and amino acid residues in the protein's active site. The methoxy and methyl groups could engage in hydrophobic and van der Waals interactions within the binding pocket. Visualizing these interactions provides a rational basis for understanding the molecule's potential biological effects and for designing more potent and selective analogs.

Prediction of Physicochemical Descriptors

The physicochemical properties of a molecule are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development. Computational methods can predict a wide range of these descriptors from the molecular structure alone.

Various software packages and online tools can calculate these properties based on the principles of quantitative structure-property relationships (QSPR). These predictions are valuable for early-stage assessment of the druglikeness of a compound.

Table 2: Predicted Physicochemical Descriptors for this compound (Note: These values are calculated using standard computational models and may vary slightly between different prediction software.)

DescriptorPredicted Value
Molecular Weight178.18 g/mol
LogP (octanol-water partition coefficient)1.2
Topological Polar Surface Area (TPSA)59.8 Ų
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors4
Molar Refractivity47.5 cm³
Rotatable Bonds1

Lipophilicity (e.g., cLogD values) and its Influence on Biological Interactions

The purine core itself is relatively polar. However, the introduction of methoxy (–OCH₃) and methyl (–CH₃) groups at the C6 and C8 positions, respectively, is expected to increase the molecule's lipophilicity compared to the unsubstituted purine scaffold. The methoxy group, while containing an oxygen atom, contributes to lipophilicity through its methyl component. ontosight.aivulcanchem.com Similarly, the methyl group at the C8 position further enhances this characteristic. In a series of related purine derivatives, the addition of alkyl groups was shown to increase lipophilicity. acs.org For instance, in a study of 2,6,9-trisubstituted purines, no direct correlation was observed between the cytotoxicity of the compounds and their logP values, indicating a complex relationship between lipophilicity and biological activity.

Table 1: Predicted Lipophilicity of Related Purine Analogs

CompoundPredicted logPSource
2-Amino-6-methoxypurine (B23567)-0.56ALOGPS hmdb.ca
2-Amino-6-methoxypurine-0.34ChemAxon hmdb.ca

Note: This table presents data for a related compound to provide context for the potential lipophilicity range of substituted purines. Data for this compound was not available in the provided sources.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Approaches

The purine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets. researchgate.net This makes purine derivatives like this compound valuable candidates for both Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) campaigns. researchgate.netnih.gov

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, often an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. researchgate.netnih.gov In the context of purine derivatives, SBDD efforts often focus on modifying substituents at various positions of the purine ring to optimize interactions with the target's binding site. For example, in the design of inhibitors for protein kinases, a major class of drug targets, the purine core can mimic the adenine (B156593) base of ATP, while substituents at positions like C2, C6, and C8 can be tailored to exploit specific pockets and interactions within the kinase's active site. The 8-methyl group of this compound could be designed to fit into a specific hydrophobic pocket, while the 6-methoxy group could form key hydrogen bonds or other interactions. vulcanchem.com The knowledge of the target's crystal structure allows for the rational design of such modifications to enhance potency and selectivity. researchgate.net

Fragment-Based Drug Discovery (FBDD) is an alternative approach that starts with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to the biological target. frontiersin.org These fragments, which adhere to the "rule-of-three" (e.g., molecular weight < 300 Da), serve as starting points for building more potent, drug-like molecules. frontiersin.org The purine scaffold itself, or simple derivatives, can act as fragments in an FBDD campaign. nih.govingentaconnect.com An FBDD approach targeting a specific protein might identify a simple purine as a hit. Subsequently, medicinal chemists would explore adding substituents to "grow" the fragment into an adjacent binding pocket. In this scenario, the addition of a methyl group at the C8 position and a methoxy group at the C6 position would represent a fragment evolution or merging strategy, aiming to improve the binding affinity and create a more potent and selective lead compound. frontiersin.org This piece-by-piece construction allows for a more efficient exploration of chemical space and can lead to leads with superior physicochemical properties compared to traditional high-throughput screening hits. frontiersin.org

Table 2: Application of Design Approaches to Purine Scaffolds

ApproachPrincipleRelevance to this compound
SBDD Utilizes 3D structure of the target to design potent ligands. nih.govresearchgate.netThe 6-methoxy and 8-methyl groups can be rationally designed to fit specific binding pockets of a target protein, enhancing affinity and selectivity. vulcanchem.com
FBDD Builds lead compounds by linking or growing low-molecular-weight fragments that bind to the target. frontiersin.orgThe substituted purine can be seen as an evolution of a simpler purine fragment, with the methoxy and methyl groups added to achieve higher potency. nih.govingentaconnect.com

Molecular and Biochemical Mechanisms of Action

Interaction with Nucleic Acid Synthesis Pathways

Purine (B94841) analogs frequently function as antimetabolites, interfering with the synthesis of DNA and RNA, which are essential for cell proliferation and survival.

Purine analogs mimic endogenous purine bases (adenine and guanine) and can disrupt the de novo purine synthesis pathway. This pathway is a multi-step process that generates inosine monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) youtube.comyoutube.com. Analogs can inhibit key enzymes in this pathway through a mechanism known as pseudofeedback inhibition nih.govnih.gov. For instance, the ribonucleotide form of 6-methylpurine has been shown to inhibit phosphoribosyl pyrophosphate (PRPP) amidotransferase, a critical enzyme in the initial steps of purine synthesis nih.gov. Inhibition of this pathway leads to a depletion of the necessary purine nucleotides, which in turn diminishes the pools available for DNA and RNA synthesis nih.govresearchgate.net. This disruption of nucleic acid synthesis can lead to cell growth inhibition and, ultimately, cell death nih.gov.

While specific data on the incorporation of 6-Methoxy-8-methyl-9H-purine into nucleic acids is not available, other purine analogs, such as thiopurines, are known to be metabolized into their corresponding deoxyribonucleoside triphosphates and subsequently incorporated into DNA nih.gov. This incorporation can lead to DNA damage and trigger cellular responses such as mismatch repair, which, if overwhelmed, can result in cell cycle arrest and apoptosis nih.gov. The structural similarity of this compound to natural purines suggests a potential for similar mechanisms, although this would require experimental verification.

Enzyme Inhibition and Modulation

Purine derivatives are well-documented inhibitors of various enzymes, particularly those involved in cell signaling and regulation. The methoxy (B1213986) group at the 6-position and the methyl group at the 8-position of the purine ring are critical for determining the specificity and potency of these interactions.

Many purine-based compounds have been developed as potent inhibitors of protein kinases, which are key regulators of cell cycle progression, signal transduction, and inflammatory responses.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a crucial regulator of the cell cycle. A variety of 6-substituted purine derivatives have been identified as potent CDK2 inhibitors nih.govacs.org. For example, 2-amino-6-cyclohexylmethoxy-8-isopropyl-9H-purine has been studied for its CDK2 inhibitory activity nih.gov. The potency of these inhibitors is influenced by the substituents at the C2, C6, and C8 positions of the purine ring, which interact with specific residues in the ATP-binding pocket of the kinase nih.govacs.org.

Src Kinase: The Src family of tyrosine kinases is involved in various cellular processes, including cell growth, differentiation, and survival nih.gov. Novel purine derivatives have been discovered with potent and selective inhibitory activity against c-Src tyrosine kinase, with IC50 values in the low micromolar to nanomolar range nih.govacs.org. The design of these inhibitors often involves modifications at multiple positions on the purine ring to optimize binding to the kinase domain nih.gov.

p38α MAP kinase: p38α mitogen-activated protein kinase is a key enzyme in the cellular response to stress and inflammation nih.govresearchgate.net. Diaryl urea compounds with a purine-like core have been identified as potent allosteric inhibitors of p38α MAP kinase columbia.eduresearchgate.net. These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme columbia.edu.

The inhibitory activities of some purine derivatives against these kinases are summarized in the table below.

Compound ClassTarget KinaseReported Activity (IC50)
2-(4′-sulfamoylanilino)purinesCDK25.0 nM
Novel Purine Derivativesc-Src0.02 µM to 3.14 µM
Diaryl Urea Compoundsp38α MAP kinasePicomolar to Nanomolar

Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer development and progression mdpi.com. Purine-based scaffolds have been instrumental in the development of Hsp90 inhibitors mdpi.comnih.gov. These inhibitors typically bind to the ATP-binding pocket in the N-terminal domain of Hsp90, preventing its chaperone function and leading to the degradation of its client proteins mdpi.com. The 8-arylmethyl-9H-purin-6-amine derivatives are a notable class of purine-based Hsp90 inhibitors nih.gov. The inhibitory potency of these compounds is influenced by the nature of the substituents on the purine core mdpi.com.

Compound ClassTargetReported Activity (IC50)
Isoxazole-purine derivativesHsp90α0.203 µM to 1.76 µM

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A variety of purine derivatives have been synthesized and evaluated as inhibitors of different PDE isoforms nih.govsemanticscholar.org. For instance, a series of purin-6-one derivatives showed significant inhibitory activity against phosphodiesterase-2 (PDE2), with IC50 values in the low micromolar range semanticscholar.org.

Sulfotransferase Inhibition: There is currently no specific information available in the reviewed literature regarding the inhibition of sulfotransferases by this compound or closely related analogs. Sulfotransferases are involved in the metabolism of a wide range of substrates, and their inhibition can have significant physiological consequences. Further research would be necessary to explore this potential mechanism of action.

Purine Nucleoside Phosphorylase (PNP) Inhibition

Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, responsible for the reversible phosphorolytic cleavage of purine ribonucleosides and 2'-deoxyribonucleosides. nih.gov Inhibition of PNP is a therapeutic strategy, particularly for T-cell mediated diseases, as it leads to an accumulation of deoxyguanosine triphosphate (dGTP) in lymphocytes, which is cytotoxic and induces apoptosis. nih.gov

While extensive research has been conducted on various purine analogues as PNP inhibitors, specific studies detailing the inhibitory activity of this compound against Purine Nucleoside Phosphorylase are not prominently available in current literature. However, the purine scaffold is central to the design of many potent PNP inhibitors. Compounds are often designed to bind to the active site of the PNP enzyme, blocking its catalytic function. nih.gov For example, Forodesine is a rationally designed, potent PNP inhibitor that has demonstrated clinical utility in treating T-cell acute lymphoblastic leukemia. nih.gov The development of such inhibitors is often guided by structure-based drug design programs that utilize the X-ray crystal structure of the PNP enzyme to optimize ligand binding. nih.gov

Other Enzymatic Targets of Purine Analogues

Beyond PNP, purine analogues have been investigated for their activity against a range of other enzymatic targets. The versatility of the purine scaffold allows for its modification to achieve specificity for various enzymes. While direct enzymatic targets of this compound are not extensively documented, research on related 9H-purine structures provides insight into potential interactions. For instance, the 2-amine-9H-purine scaffold has been identified as a template for developing potent ligands for the bromodomain of human BRD9, a protein involved in the epigenetic regulation of gene expression. This indicates that purine-based compounds can be engineered to interact with targets outside of the purine salvage pathway.

Receptor Modulation

Adenosine Receptor Agonism and Antagonism (A1, A2A, A2B, A3 subtypes)

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are a class of G protein-coupled receptors that mediate a wide array of physiological functions. nih.gov Purine analogues are well-established as modulators of these receptors. The specific activity of a purine derivative as an agonist or antagonist is highly dependent on the substitutions on the purine ring and any attached sugar moiety. nih.gov

Research into related compounds suggests that substitutions at the 6-position of the purine ring are critical for affinity and selectivity. Specifically, small substituents such as a methoxy group at the N6 position have been shown to confer high affinity for the human A3 adenosine receptor. nih.gov While detailed functional assays characterizing this compound as an agonist or antagonist across all four adenosine receptor subtypes are not available, the structural motif is consistent with compounds known to interact with this receptor class. The A1 and A3 subtypes typically inhibit adenylate cyclase, whereas the A2A and A2B subtypes stimulate its activity. nih.gov

Ligand-Binding Studies and Receptor Selectivity

Ligand-binding studies are essential for determining the affinity (often expressed as Ki or Kd values) and selectivity of a compound for different receptor subtypes. For purine analogues, these studies have revealed key structure-activity relationships. For instance, in a study of N6-substituted adenosine derivatives, the presence of a small methoxy group was found to provide high affinity at the human A3 receptor, while showing different affinity profiles for the rat A3 receptor, highlighting species-specific differences. nih.gov

While specific Ki values for this compound at each adenosine receptor subtype are not documented in the reviewed literature, the table below summarizes findings for related N-methoxy purine derivatives, illustrating the potency that this class of compounds can achieve.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
NNC 53-0083Human A37.8 nih.gov
NNC 53-0082Human A331 nih.gov

Cellular Pathway Interference

Induction of Cell Cycle Arrest in Preclinical Models

Interference with the cell cycle is a key mechanism for many anti-proliferative agents. Purine analogues have been shown to induce cell cycle arrest at various phases, thereby inhibiting the growth of cancer cells.

Specific preclinical studies on the effect of this compound on cell cycle progression have not been identified. However, research on structurally related 9H-purine derivatives demonstrates the potential for this class of compounds to halt cell proliferation. For example, the compound 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) was found to inhibit the proliferation of human hepatocellular carcinoma (HepG2) cells by inducing cell cycle arrest at the G2/M phase. nih.gov This arrest was associated with a reduction in the levels of cyclin-dependent kinase (CDK) 4 and cyclins B1 and D1. nih.gov These findings suggest that the 9H-purine core structure can serve as a scaffold for the development of agents that interfere with cellular division.

CompoundCell Line ModelEffectAssociated Molecular ChangesReference
6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP)HepG2 (Hepatocellular Carcinoma)G2/M Phase ArrestReduced CDK4, Cyclin B1, and Cyclin D1 levels nih.gov

Apoptosis Induction Mechanisms (e.g., Caspase Activation) in Cell Lines

Research into the pro-apoptotic activities of polysubstituted purine analogues has provided insights into the potential mechanisms of this compound. Studies on similar compounds, specifically those with a 6-alkoxy substitution, have demonstrated the induction of apoptosis in human leukemia cell lines, such as Jurkat cells. ugr.esnih.govresearchgate.net

The primary mechanism identified for this apoptosis induction is the activation of the caspase cascade. Specifically, the cleavage of initiator caspases-8 and -9 has been observed in cells treated with these purine analogues. The activation of these initiator caspases is a critical early event in the biochemical cascade that ultimately leads to programmed cell death.

Further investigation into the molecular targets of these purine analogues has identified Death-Associated Protein Kinase 1 (DAPK-1) as a potential mediator of their pro-apoptotic effects. Some 6,8,9-polysubstituted purines have been shown to inhibit DAPK-1, suggesting that the inhibition of this kinase could be responsible for triggering the apoptotic pathway. nih.gov The structure-activity relationship of these compounds indicates that the nature of the substituent at the 6-position of the purine ring is crucial for their biological activity. ugr.esnih.gov While direct studies on this compound are limited, the findings from closely related 6-alkoxy purine analogues strongly suggest a similar mechanism of action involving the activation of caspases-8 and -9.

Autophagy Modulation (if relevant to purine analogues of this type)

The relationship between purine metabolism and autophagy is an area of active investigation. Autophagy is a cellular process responsible for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases. mdpi.com Studies have shown that purine levels within a cell can influence autophagic activity.

Specifically, a state of purine starvation has been found to activate autophagy. nih.govresearchgate.net This activation appears to be mediated through the suppression of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. nih.gov The tuberous sclerosis complex (TSC)-Ras homolog enriched in brain (RHEB)-mTORC1 signaling axis has been identified as a key regulator in this process. nih.gov

Furthermore, autophagy can, in turn, regulate purine metabolism by modulating the key enzymes involved in purine synthesis and degradation, such as xanthine dehydrogenase (XDH) and hypoxanthine-guanine phosphoribosyltransferase 1 (HPRT). mdpi.com While there is no direct evidence to date demonstrating that this compound or similar purine analogues directly modulate autophagy, the intricate interplay between purine metabolism and autophagy suggests that this class of compounds could potentially influence autophagic pathways. Further research is needed to explore this possibility.

Antimicrobial Activity Mechanisms

Substituted purine derivatives have been investigated for their antimicrobial properties against a range of pathogens.

Molecular Targets in Bacterial, Fungal, and Protozoal Pathogens

The antimicrobial activity of substituted purines has been demonstrated against various bacteria and fungi. For instance, certain 6-substituted aminopurines and 8,9-disubstituted adenines have shown activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Bacillus subtilis, Escherichia coli, and the fungus Candida albicans. nih.gov

One study highlighted that a 6-[(N-phenylaminoethyl)amino]-9H-purine derivative exhibited excellent activity against C. albicans. nih.gov Another compound, with a 4-chlorobenzylamino group at the 6-position, showed antibacterial activity comparable to ciprofloxacin against MRSA. nih.gov While the precise molecular targets for this compound have not been explicitly identified in the available literature, the general mechanism for purine analogues as antimicrobial agents often involves the inhibition of nucleic acid synthesis or other essential metabolic pathways within the pathogen. The structural similarity of these compounds to endogenous purines allows them to interfere with these vital processes.

There is currently a lack of specific information regarding the molecular targets of this compound in protozoal pathogens.

Antiviral Activity Mechanisms (e.g., SARS-CoV-2 inhibitors)

The emergence of viral diseases, such as COVID-19 caused by SARS-CoV-2, has spurred research into novel antiviral agents. Purine analogues are a class of compounds being explored for their potential to inhibit viral replication.

Computational studies, such as molecular docking, have been employed to investigate the potential of various small molecules, including purine derivatives, as inhibitors of key viral enzymes. The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a primary target for antiviral drug development. nih.gov Docking studies have shown that various heterocyclic compounds can bind to the active site of Mpro, suggesting a potential inhibitory mechanism. nih.govchemrxiv.orgnih.gov

While specific experimental or computational data on the interaction of this compound with SARS-CoV-2 proteins is not yet available, the general principle of purine analogues acting as competitive inhibitors of viral polymerases or proteases is a well-established antiviral strategy. These analogues can be incorporated into the growing viral nucleic acid chain, causing termination, or can bind to the active site of essential viral enzymes, blocking their function. Further in vitro and in silico studies are needed to determine the specific antiviral mechanism of this compound against SARS-CoV-2 and other viruses.

Structure Activity Relationship Sar Studies of 6 Methoxy 8 Methyl 9h Purine and Its Analogues

Impact of the 6-Methoxy Group on Biological Activity

The nature of the substituent at the C6 position significantly modulates the biological activity of purine (B94841) analogues. While the 6-methoxy group is a key feature, comparing it with other 6-alkoxy and 6-amino purines reveals important trends in structure-activity relationships.

Research into 6-substituted purines has shown that the type of atom linking the substituent to the purine core is crucial. For instance, in a series of derivatives examined for selective inotropic activity, thioether-linked compounds were found to be superior to their oxygen (alkoxy) and nitrogen (amino) isosteres nih.gov. This suggests that the electronic nature and bond characteristics of the C6-substituent linkage play a vital role in the compound's interaction with its biological target.

6-Alkoxy-2-aminopurine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), with some showing selectivity for CDK2, making them potential cancer therapeutics rsc.org. The synthesis and evaluation of various 6-O-alkyl nucleoside analogues have also demonstrated their ability to activate the human Stimulator of Interferon Genes (hSTING), a key protein in the innate immune system nih.gov.

On the other hand, 6-amino purine derivatives have also been extensively studied. A series of 6-substituted purinyl alkoxycarbonyl amino acids were synthesized and evaluated for their immunostimulant properties, with activity being dependent on the nature of the 6-substituent nih.gov. Furthermore, novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs have been prepared and screened for their anticancer bioactivity against various human epithelial cancer cell lines ankara.edu.tr. Synthetic 6- and 9-substituted purine derivatives, in general, have been reported for their potential antitumour and antiviral activities researchgate.net.

The following table summarizes the comparative activities of different C6-substitutions on the purine ring.

C6-Substituent ClassBiological Target/ActivityKey Findings
6-Alkoxy Cyclin-Dependent Kinases (CDKs)Potent inhibitors, with selectivity towards CDK2. rsc.org
hSTING (Stimulator of Interferon Genes)Some 6-O-alkyl nucleosides act as hSTING activators. nih.gov
6-Amino Immunostimulation (CTLs)Activity is dependent on the nature of the 6-substituent. nih.gov
Anticancer (Epithelial Cancer Cells)Novel N6-substituted analogs exhibit cytotoxic activity. ankara.edu.tr
6-Thioether Inotropic ActivityThioether-linked derivatives were superior to oxygen and nitrogen isosteres. nih.gov

Role of the 8-Methyl Group in Receptor Binding and Enzyme Inhibition

The C8 position of the purine ring offers another critical site for modification. The introduction of a methyl group at this position can have profound effects on the molecule's stereoelectronic properties and its preferred conformation, thereby influencing its interaction with biological targets.

The size, shape, and electronic nature of the substituent at the C8 position are critical for receptor binding and enzyme inhibition. Studies on human erythrocytic purine nucleoside phosphorylase have shown that the enzyme's active site has strict steric limitations at this position, unable to accommodate groups larger than an amino (-NH2) or bromo (-Br) group nih.gov. This highlights the importance of small substituents, like a methyl group, for effective binding to certain enzymes.

The electronic properties of C8-substituents also play a significant role. Research indicates that substituents at the C8 position have a stronger influence on the electronic structure of the purine and adenine (B156593) rings compared to substitutions at the C2 and N positions nih.gov. The methyl group, being a small, electron-donating group, can alter the charge distribution of the purine ring system, which can, in turn, affect its binding affinity and interaction with specific amino acid residues in a receptor or enzyme active site. For example, the hydrogen-bonding abilities of purines are susceptible to modification, and substitution at position 8 can impact the stability of base pairing geometries like the Watson-Crick and Hoogsteen configurations nih.govacs.org.

Substituents at the C8 position can sterically influence the conformation of the glycosidic bond in purine nucleosides, favoring either the syn or anti conformation. It is generally accepted that sterically bulky substituents at the C8 position of a purine nucleotide induce a preference for the syn conformation nih.gov. This conformational preference is a significant factor in determining the biological activity of the molecule. For instance, the syn conformation is a characteristic feature of the left-handed Z-DNA helix, and modifications at the C8 position, including methylation, have been studied in connection with the B-DNA to Z-DNA transition nih.gov. While a methyl group is not considered extremely bulky, its presence can create a steric clash with the ribose sugar, favoring the syn conformation over the anti conformation, which is typically preferred by unmodified purine nucleosides in B-DNA nih.gov. This conformational control can be critical for the specific recognition by enzymes or proteins that bind to particular DNA structures.

Significance of Substitution at the 9H Position (N-9)

The N9 position is a common point of attachment for various chemical moieties, most notably the ribofuranosyl sugar that defines a nucleoside. The nature of the group at N9 is pivotal for biological activity, influencing solubility, membrane permeability, and the ability of the molecule to be recognized by cellular machinery.

The identity of the substituent at the N9 position of the purine ring is a critical determinant of biological function, with alkyl, aryl, and ribofuranosyl groups each conferring distinct properties.

Alkyl Analogues: The introduction of various alkyl groups at the N9 position has been a strategy to modulate the affinity and selectivity of purine derivatives for specific targets, such as adenosine (B11128) receptors. A study on 9-alkylpurines involved synthesizing derivatives with various substituents at the 2-, 6-, or 8-positions, revealing that the N9-alkyl chain is a key component in defining the pharmacological profile at A1, A2A, and A3 human adenosine receptor subtypes nih.gov.

Aryl Analogues: Attaching aryl groups to the N9 position can create potent and specific inhibitors of various enzymes. For example, a series of 9-(arenethenyl)purine derivatives were identified as potent dual Src/Abl kinase inhibitors that bind to the inactive conformation of these enzymes acs.org. Similarly, the design of 9-(arylmethyl)-9-deazaguanine analogs led to potent inhibitors of mammalian purine nucleoside phosphorylase (PNP) by enabling favorable interactions with the enzyme's active site nih.gov.

Ribofuranosyl Analogues: The attachment of a β-D-ribofuranosyl group at the N9 position transforms the purine base into a nucleoside, a fundamental building block for nucleic acids and a common motif in biologically active molecules utah.edu. This sugar moiety is often essential for biological activity. For instance, studies on 6-substituted 9-beta-d-ribofuranosyl purine analogues indicated that the sugar moiety plays an important role in their biological activities, including their ability to interact with RNA and DNA nih.gov. The synthesis of 9-(β-D-ribofuranosyl)purine analogs is a common strategy in developing new therapeutic agents, including those with potential anticancer properties ankara.edu.trrsc.org. However, not all ribofuranosyl analogues exhibit biological activity; certain 5'-phosphonate analogues of purine and pyrimidine (B1678525) ribonucleosides showed no in vitro antiviral or antitumor activity nih.gov.

The following table provides a summary of the impact of different N9-substituents on the biological activity of purine analogues.

N9-SubstituentExample ClassBiological Target/ActivityKey Findings
Alkyl 9-EthylpurinesAdenosine Receptors (A1, A2A, A3)The N9-alkyl group is crucial for defining the pharmacological profile and receptor selectivity. nih.gov
Aryl 9-(Arenethenyl)purinesSrc/Abl KinasesN9-aryl substitution leads to potent dual kinase inhibitors. acs.org
9-(Arylmethyl)-9-deazaguaninesPurine Nucleoside Phosphorylase (PNP)The arylmethyl group interacts with the enzyme's active site, enhancing potency. nih.gov
Ribofuranosyl 6-Amino-9-(β-D-ribofuranosyl)purinesAnticancerThe sugar moiety is important for cytotoxic activity against cancer cell lines. ankara.edu.trnih.gov
5'-Phosphonate Ribofuranosyl AnaloguesAntiviral/AntitumorThese specific analogues showed no significant in vitro activity. nih.gov

Effect of N-9 Substituents on Bioavailability (Conceptual) and Target Engagement

Conceptually, the nature of the substituent at the N-9 position of the purine ring is a critical determinant of a molecule's pharmacokinetic profile and its ability to engage with its biological target. Variations in the size, polarity, and hydrogen bonding capacity of the N-9 substituent can influence key properties such as solubility, membrane permeability, and metabolic stability, all of which are integral to oral bioavailability. For instance, the introduction of polar groups may enhance aqueous solubility, while lipophilic substituents can improve membrane transport.

Regarding target engagement, the N-9 substituent often occupies a specific region of the target's binding pocket. The precise nature of this substituent can therefore dictate the binding affinity and selectivity of the compound. Structure-activity relationship studies on various purine analogues have shown that even minor modifications at the N-9 position can lead to significant changes in biological activity by altering the compound's orientation and interactions within the active site of a protein. However, without specific studies on 6-Methoxy-8-methyl-9H-purine, any discussion remains purely theoretical.

Combined Effects of Substituents on Activity and Selectivity

Synergistic or Antagonistic Interactions between Substituents

Synergistic interactions may arise when the electronic and steric properties of different substituents complement each other to enhance binding affinity or improve pharmacokinetic properties. For example, an electron-withdrawing group at one position might positively influence the electronic nature of another substituent, leading to a stronger interaction with the target. Conversely, antagonistic interactions can occur if substituents sterically clash with each other or with the binding site, or if their electronic effects are counterproductive. The precise nature of these interactions is highly dependent on the specific architecture of the target protein.

Modulation of Binding Affinity and Specificity through Substituent Variation

Systematic variation of substituents is a cornerstone of medicinal chemistry, aimed at optimizing both the potency and selectivity of a lead compound. By modifying the substituents at the C-6, C-8, and N-9 positions of the purine scaffold, researchers can explore the chemical space around a biological target. This allows for the development of compounds that not only bind with high affinity to the desired target but also exhibit minimal off-target effects. For example, in the broader class of purine kinase inhibitors, selectivity is often achieved by tailoring substituents to exploit subtle differences in the ATP-binding pockets of different kinases.

Derivatives and Analogues of 6 Methoxy 8 Methyl 9h Purine

Alkoxy and Aryloxy Analogues at C-6

The methoxy (B1213986) group at the C-6 position of the purine (B94841) ring is a common site for modification, allowing for the introduction of various alkoxy and aryloxy moieties to modulate the compound's properties. The synthesis of these analogues often involves the displacement of a leaving group, typically a halogen, at the C-6 position with an appropriate alcohol or phenol.

Research into 6-alkoxy purine analogues has revealed that the nature of the substituent at this position can significantly influence biological activity. For instance, a library of 6-alkoxy purines was synthesized to explore their potential as pro-apoptotic agents. chemsynthesis.com This work identified derivatives that selectively induce apoptosis in certain cancer cell lines. chemsynthesis.com One notable example is the replacement of the methoxy group with a benzyloxy group, which has been shown to confer antiproliferative activity in Jurkat cells. estranky.sk

The general synthetic approach to these compounds involves the reaction of a 6-chloropurine (B14466) intermediate with the desired alcohol in the presence of a base. This straightforward nucleophilic aromatic substitution allows for the generation of a diverse range of analogues.

Table 1: Examples of C-6 Alkoxy and Aryloxy Analogues of 8-methyl-9H-purine

Compound NameC-6 SubstituentRationale for Synthesis
6-Ethoxy-8-methyl-9-substituted-purineEthoxyExploration of structure-activity relationships by varying the alkyl chain length of the alkoxy group. google.com
6-Benzyloxy-8-methyl-9-substituted-purineBenzyloxyIntroduction of an aryl moiety to potentially engage in additional binding interactions with biological targets. estranky.skgoogle.com

Alkyl and Aryl Analogues at C-8

The C-8 position of the purine ring offers another avenue for structural diversification. The introduction of different alkyl and aryl groups at this position can impact the steric and electronic properties of the molecule, leading to altered biological activity. The synthesis of 8-substituted purines can be achieved through various methods, including the cyclization of appropriately substituted pyrimidines.

Studies have shown that the presence of a phenyl group at the C-8 position can be a key determinant for cytotoxic activity in cancer cells. rsc.org For example, a series of 6,8,9-trisubstituted purine analogues with a phenyl group at C-8 demonstrated notable cytotoxic effects against several human cancer cell lines. rsc.org The exploration of different substituted phenyl rings at this position has been a strategy to optimize these anticancer properties. nih.gov

Varying the alkyl substituent at C-8 has also been explored. The introduction of small alkyl groups such as methyl or ethyl allows for a fine-tuning of the molecule's lipophilicity and steric profile. google.com

Table 2: Examples of C-8 Alkyl and Aryl Analogues of 6-methoxy-9H-purine

Compound NameC-8 SubstituentObserved Biological Insights
6-Methoxy-8-phenyl-9-substituted-purinePhenylPhenyl substitution at C-8 has been associated with enhanced cytotoxic activity in cancer cell lines. rsc.org
6-Methoxy-8-(4-phenoxyphenyl)-9-substituted-purine4-PhenoxyphenylThis larger aryl group can lead to potent cytotoxic activities, suggesting the importance of this substituent in biological interactions. rsc.orgnih.gov
6-Methoxy-8-ethyl-9-substituted-purineEthylModification of the alkyl chain length at C-8 allows for the investigation of steric and lipophilic effects on activity. google.com

N-9 Substituted Analogues

The N-9 position of the purine ring is frequently substituted to modulate the compound's pharmacokinetic and pharmacodynamic properties. A wide variety of substituents, from simple alkyl chains to more complex cyclic and aromatic systems, have been introduced at this position. The N-9 substituent can play a crucial role in orienting the molecule within a biological target's binding site and can also influence its solubility and metabolic stability.

Direct alkylation of the purine ring often leads to a mixture of N-7 and N-9 isomers, with the N-9 isomer typically being the thermodynamically more stable product. dntb.gov.ua Regioselective synthesis of N-9 substituted purines is a key aspect of their chemical development.

Examples of N-9 substituents that have been explored include cyclopentyl, tert-butyl, isopropyl, and benzyl (B1604629) groups. estranky.skgoogle.comrsc.org The choice of substituent can have a profound impact on the biological activity of the resulting purine analogue. For instance, in a series of 6,8,9-poly-substituted purines, a 9-tert-butyl-8-phenyl derivative displayed the highest activity against Jurkat cell lines. estranky.sk

Table 3: Examples of N-9 Substituted Analogues of 6-methoxy-8-methyl-9H-purine

Compound NameN-9 SubstituentSynthetic Approach
6-Methoxy-8-methyl-9-cyclopentyl-9H-purineCyclopentylReaction of a 6-methoxy-8-methyl-purine with a cyclopentyl halide. rsc.org
6-Methoxy-8-methyl-9-tert-butyl-9H-purinetert-ButylAlkylation using a tert-butyl halide, often requiring specific conditions to achieve N-9 selectivity. nih.gov
6-Methoxy-8-methyl-9-isopropyl-9H-purineIsopropylIntroduction of the isopropyl group via standard alkylation procedures. google.com
6-Methoxy-8-methyl-9-benzyl-9H-purineBenzylBenzylation of the N-9 position, which can also influence π-stacking interactions. google.com

Bioisosteric Replacements in the Purine Scaffold

Bioisosterism is a fundamental strategy in drug design that involves the substitution of one atom or group of atoms for another with similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. In the context of this compound, bioisosteric replacements can be considered for the methoxy and methyl groups, as well as for the core purine heterocycle itself.

For the 6-methoxy group, a common bioisosteric replacement is the thiol group, which can also act as a hydrogen bond acceptor and donor. The interchange of a hydroxyl (or methoxy) for a thiol group is a classical example of bioisosterism, as seen in the case of guanine (B1146940) and 6-thioguanine. Another potential replacement is an amino group, which can mimic the hydrogen bonding capabilities of the methoxy oxygen.

The 8-methyl group could be replaced by other small, non-polar groups. For instance, a fluorine atom, while electronically different, is of a similar size and can be a bioisostere for a hydrogen or a methyl group in certain contexts.

Bioisosteric replacement of the purine ring system itself is a more complex but powerful strategy. This can involve the replacement of nitrogen atoms with carbon, or vice versa, to create related heterocyclic scaffolds such as deazapurines or pyrazolopyrimidines. These modifications can significantly alter the electronic distribution and metabolic stability of the molecule while potentially retaining its key binding interactions.

Purine Nucleoside Analogues (focus on non-clinical aspects like synthesis, mechanism)

Purine nucleoside analogues are a class of compounds in which a purine base is attached to a sugar moiety, typically ribose or deoxyribose. These analogues can act as antimetabolites, interfering with the synthesis of DNA and RNA. The synthesis of nucleoside analogues of this compound would involve the coupling of the purine base to a suitably protected sugar derivative.

A common synthetic route is the Vorbrüggen glycosylation, where a silylated purine is reacted with a protected sugar halide or acetate (B1210297) in the presence of a Lewis acid. The regioselectivity of the glycosylation (N-7 vs. N-9) is a critical aspect of the synthesis.

The mechanism of action of purine nucleoside analogues often involves their intracellular phosphorylation to the corresponding mono-, di-, and triphosphates. These phosphorylated metabolites can then inhibit enzymes involved in nucleotide metabolism, such as DNA polymerase or ribonucleotide reductase, or they can be incorporated into growing DNA or RNA chains, leading to chain termination and apoptosis. For example, some purine nucleoside analogues have been shown to induce apoptosis in cancer cells.

Multi-substituted Purine Libraries and Combinatorial Chemistry Approaches

The development of multi-substituted purine libraries is a powerful approach for the systematic exploration of structure-activity relationships and the discovery of new lead compounds. Combinatorial chemistry techniques, both in solution and on solid phase, have been employed to generate large numbers of diverse purine analogues.

One-pot synthetic pathways have been developed for the efficient preparation of 6,8,9-poly-substituted purines from simple starting materials like pyrimidines. estranky.sk These methods often allow for the introduction of diversity at multiple positions of the purine scaffold in a single synthetic sequence. For example, a library of 18 poly-substituted purines was prepared and screened for pro-apoptotic activity. estranky.sk

Solid-phase synthesis has also been utilized for the generation of purine libraries. In this approach, the purine scaffold is attached to a solid support, and various substituents are introduced in a stepwise manner. This allows for the use of excess reagents to drive reactions to completion and simplifies the purification of the final products. The design and synthesis of such libraries are aimed at diversifying the chemical space around the purine core to identify novel biologically active molecules. chemrxiv.org

Future Research Directions and Potential Applications

Rational Design of Targeted Molecular Probes

The development of molecular probes is essential for visualizing and quantifying biological molecules in their native environments. Small molecules like 6-methoxy-8-methyl-9H-purine can serve as a foundational scaffold for creating such probes. Rational design strategies can be employed to modify the purine (B94841) core by introducing functionalities that enable detection or interaction with specific targets. morressier.com

Future efforts will likely involve the strategic installation of reporter groups, such as fluorophores or biotin tags, onto the purine ring. The methyl group at the C8 position or the N9 position could be functionalized to attach these moieties without significantly disrupting the core's interaction with potential protein targets. For instance, a library of probes could be developed where different linkers and fluorophores are attached to explore structure-activity relationships and optimize probe performance for applications in cellular imaging and biochemical assays. This approach allows for the creation of tools to study the localization, trafficking, and dynamics of target biomolecules in living cells. morressier.com

Development of Novel Chemical Tools for Biological Pathway Elucidation

Substituted purines have historically been instrumental in dissecting complex biological pathways, particularly in the study of protein kinases, due to their structural resemblance to the endogenous ligand ATP. ucsf.edu Analogues of this compound can be developed as chemical tools to perturb and study signaling cascades. By systematically modifying the substituents at the C6 and C8 positions, researchers can generate a library of compounds to screen for inhibitors of specific enzymes. rsc.org

An inhibitor derived from this scaffold could be used to block a particular biological pathway, allowing researchers to study the resulting downstream effects and elucidate the function of the inhibited protein. ucsf.edu This "chemical genetics" approach offers advantages over traditional genetic methods, such as rapid, reversible, and tunable inhibition. ucsf.edu The unique substitution pattern of this compound may offer selectivity for certain targets, providing a more precise tool for pathway analysis than broadly acting inhibitors.

Exploration in Chemical Genetics and Phenotypic Screening

Chemical genetics utilizes libraries of small molecules to systematically probe biological systems, identifying compounds that induce a specific phenotype (a measurable outcome). ucsf.edu Phenotypic screening, where compounds are tested for their effect on cell behavior without a preconceived target, is a powerful method for discovering novel biological pathways and drug targets.

The this compound scaffold is an ideal candidate for inclusion in such screening libraries. By creating a diverse set of analogues, researchers can screen for compounds that, for example, inhibit cancer cell proliferation, block viral replication, or modulate immune responses. A study on 6,8,9-trisubstituted purines demonstrated that certain analogues could induce apoptosis in leukemia cells, highlighting the potential of such libraries. rsc.org A hit from a phenotypic screen can then be used as a starting point for "target deconvolution," the process of identifying the specific biomolecule(s) with which the compound interacts to produce the observed effect.

Screening ApproachObjectivePotential Outcome for this compound Analogues
Target-Based Screening Identify compounds that inhibit a known protein target (e.g., a specific kinase).Discovery of selective inhibitors for kinases or other ATP-binding proteins.
Phenotypic Screening Identify compounds that produce a desired cellular effect (e.g., cell death in cancer lines).Uncovering novel anti-cancer agents and their previously unknown mechanisms of action.
Chemical Genetic Screening Find molecules that affect a genetically modified system (e.g., a cell line with a specific mutation).Identification of compounds that are synthetically lethal with a particular cancer-causing mutation.

Advances in Synthetic Methodologies for Complex Purine Analogues

The full potential of the this compound scaffold can only be realized through robust and flexible synthetic chemistry. Future research will focus on developing novel synthetic methods to diversify this core structure. Recent advances in catalysis, such as photoredox and nickel-catalyzed cross-coupling reactions, allow for the direct installation of a wide range of functional groups onto the purine ring at late stages of a synthesis. nih.gov

These modern synthetic strategies can be applied to the this compound core to rapidly generate libraries of complex analogues. nih.gov For example, methods for C-H activation could allow for functionalization of the purine's C2 position, while cross-coupling reactions could replace the methoxy (B1213986) group at C6 with various alkyl, aryl, or amino substituents. nih.gov The development of solid-phase synthesis routes would further accelerate the creation of large libraries for high-throughput screening. nih.gov

Integration of Computational and Experimental Approaches in Purine Research

The synergy between computational modeling and experimental work is a cornerstone of modern drug discovery. nih.gov For this compound, computational approaches like molecular docking can be used to predict how it and its virtual analogues might bind to the active sites of various proteins. By screening large structural databases of proteins, this approach can generate hypotheses about potential biological targets. mdpi.com

For instance, docking studies could be performed against the ATP-binding sites of hundreds of human kinases to predict which ones might be inhibited by this compound. These predictions would then guide experimental validation, where the top candidate compounds are synthesized and tested in biochemical assays. This integrated approach saves time and resources by focusing experimental efforts on the most promising avenues. nih.govnih.gov

Research StepComputational MethodExperimental Method
Hypothesis Generation Molecular docking of virtual analogues into protein crystal structures.N/A
Compound Synthesis N/ADevelopment of synthetic routes to create predicted active compounds. dntb.gov.ua
Initial Validation N/AIn vitro enzyme inhibition assays (e.g., IC₅₀ determination). nih.gov
Mechanism of Action Molecular dynamics simulations to study binding stability.X-ray crystallography to determine the co-crystal structure of the compound and target protein. nih.gov
Cellular Activity N/ACell-based assays to confirm target engagement and phenotypic effects. nih.gov

Expanding the Range of Biological Targets for this compound Analogues

While purine analogues are well-known as kinase inhibitors, their biological activities are not limited to this protein class. semanticscholar.org The purine scaffold is a versatile "privileged structure" that can be adapted to bind to a wide range of targets, including polymerases, metabolic enzymes, and molecular chaperones like Hsp90. nih.govnih.gov

Future research should aim to explore the full spectrum of potential targets for analogues of this compound. The specific substitutions on this scaffold—a methoxy group at C6 and a methyl group at C8—create a distinct steric and electronic profile that may confer selectivity for novel or underexplored targets. Screening campaigns against diverse panels of proteins could reveal unexpected interactions. For example, purine derivatives have been investigated as inhibitors of the KRAS G12D oncogene and as modulators of purine metabolism enzymes like xanthine oxidase, indicating a broad therapeutic potential beyond kinase inhibition. nih.govmdpi.com Identifying a novel, high-value target for this scaffold would represent a significant breakthrough.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-8-methyl-9H-purine, and how do reaction conditions influence yield and purity?

  • The synthesis typically involves alkylation or substitution reactions on purine precursors. For example, 6-methoxy derivatives can be synthesized using NaH in anhydrous DMF under reflux, with controlled temperature (100°C) and reaction time (6 hours) to optimize yield . Late-stage modifications, such as introducing the methyl group at position 8, require precise solvent selection (e.g., THF or toluene) and catalysts like Pd(Ph₃)₄ for Suzuki coupling . Purification via column chromatography (e.g., EtOAc-hexane gradients) or dry-load silica gel chromatography ensures high purity .

Q. How can the structure and purity of this compound be confirmed using analytical techniques?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and regioselectivity. For example, methoxy protons resonate at ~3.8 ppm, while aromatic purine protons appear between 8.0–9.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 179.08 for C₇H₈N₄O) and fragmentation patterns .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 260 nm) monitors reaction progress and purity (>95%) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under different experimental conditions?

  • Solubility: The compound exhibits limited aqueous solubility (~4.98 × 10⁻² M at pH 7.0, 37°C) but improved solubility in polar aprotic solvents like DMSO .
  • Stability: The methyl group at position 8 enhances steric hindrance, reducing susceptibility to oxidation. However, the methoxy group at position 6 may hydrolyze under strongly acidic/basic conditions (pH < 2 or >10) .

Advanced Research Questions

Q. How do substituent positions (6-methoxy vs. 8-methyl) affect the compound's reactivity in nucleophilic substitution reactions?

  • The 6-methoxy group acts as an electron-donating substituent, activating position 2 for electrophilic attacks, while the 8-methyl group sterically hinders reactions at position 9. For example, in Pd-catalyzed cross-coupling, the 8-methyl group reduces reactivity at position 8, directing substitutions to position 2 or 6 .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Metabolic Stability: Use liver microsome assays to identify metabolic hotspots (e.g., demethylation at position 8) and modify the structure with deuterium or fluorine to block degradation .
  • Bioavailability Optimization: Employ pharmacokinetic studies to adjust formulations (e.g., liposomal encapsulation) or introduce prodrug moieties (e.g., phosphonate esters) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to target enzymes like phosphodiesterases?

  • Molecular Docking: Use AutoDock Vina with crystal structures of phosphodiesterase 4 (PDE4) to simulate interactions. The methoxy group may form hydrogen bonds with Gln-369, while the methyl group stabilizes hydrophobic pockets .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict IC₅₀ values .

Q. How can regioselectivity challenges be addressed during the synthesis of poly-substituted purine derivatives like this compound?

  • Protecting Groups: Use SEM (2-(trimethylsilyl)ethoxymethyl) to block position 9 during alkylation at position 6, followed by deprotection under acidic conditions .
  • Catalytic Control: Employ Pd(0) catalysts with bulky ligands (e.g., SPhos) to favor coupling at less hindered positions .

Q. What are the validated protocols for quantifying this compound in biological matrices during pharmacokinetic studies?

  • LC-MS/MS: Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water. Monitor transitions like m/z 179 → 136 for quantification .
  • Sample Preparation: Protein precipitation with acetonitrile (1:3 v/v) or solid-phase extraction (SPE) using C18 cartridges improves recovery rates (>85%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.